molecular formula C18H29NO3 B8629239 4,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1,3,3-trimethylpiperidine CAS No. 88531-17-3

4,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1,3,3-trimethylpiperidine

Cat. No. B8629239
M. Wt: 307.4 g/mol
InChI Key: OKVAXIJIQLHSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04406904

Procedure details

40 ml of borontrifluoride etherate are added drop-wise over 20 minutes and with stirring to a solution of 52.2 g (0.2 Mol) 2-(4-methoxybenzyl)-1,3,3-trimethyl-4-piperidone in 500 ml methanol, the temperature being maintained below 35° C. After stirring for 16 hours at room-temperature 40 g pulverized sodium hydroxide are added. After stirring for a further 30 minutes the obtained sodium salts are filtered off and washed with methanol. The filtrate is evaporated under reduced pressure and after addition of 500 ml water, extracted 3 times with 150 ml of chloroform. The chloroform phases are dried over sodium sulphate and evaporated under reduced pressure. After crystallization from 200 ml petrol ether (b.p.: 60°-80° C.) and further recrystallization there are obtained 25.4 g 4,4-dimethoxy-2-(4-methoxybenzyl)-1,3,3-trimethylpiperidine, m.p.: 91°-92.5° C.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sodium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
B(F)(F)F.C[CH2:6][O:7]CC.[CH3:10][O:11][C:12]1[CH:28]=[CH:27][C:15]([CH2:16][CH:17]2[C:22]([CH3:24])([CH3:23])[C:21](=[O:25])[CH2:20][CH2:19][N:18]2[CH3:26])=[CH:14][CH:13]=1.[OH-].[Na+].[CH3:31]O>>[CH3:31][O:25][C:21]1([O:7][CH3:6])[CH2:20][CH2:19][N:18]([CH3:26])[CH:17]([CH2:16][C:15]2[CH:14]=[CH:13][C:12]([O:11][CH3:10])=[CH:28][CH:27]=2)[C:22]1([CH3:24])[CH3:23] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
52.2 g
Type
reactant
Smiles
COC1=CC=C(CC2N(CCC(C2(C)C)=O)C)C=C1
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
sodium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 16 hours at room-temperature 40 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained below 35° C
ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
after addition of 500 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 150 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform phases are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After crystallization
CUSTOM
Type
CUSTOM
Details
from 200 ml petrol ether (b.p.: 60°-80° C.) and further recrystallization there

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1(C(C(N(CC1)C)CC1=CC=C(C=C1)OC)(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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